molecular formula C7H10N2O B13845272 3-propyl-1H-pyrazin-2-one

3-propyl-1H-pyrazin-2-one

Cat. No.: B13845272
M. Wt: 138.17 g/mol
InChI Key: OUIAUQHSLHKLOQ-UHFFFAOYSA-N
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Description

3-propyl-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family It features a pyrazine ring fused with a ketone group and a propyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propylpyrazine-2-carboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. This reaction facilitates the formation of the pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Functionalized pyrazinone compounds with various substituents.

Scientific Research Applications

3-propyl-1H-pyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazin-2-one: Similar structure but with a methyl group instead of a propyl group.

    3-ethyl-1H-pyrazin-2-one: Contains an ethyl group at the third position.

    3-phenyl-1H-pyrazin-2-one: Features a phenyl group, offering different electronic properties.

Uniqueness

3-propyl-1H-pyrazin-2-one is unique due to its specific substituent, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

OUIAUQHSLHKLOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CNC1=O

Origin of Product

United States

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